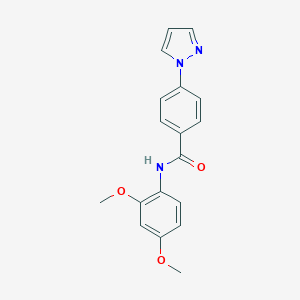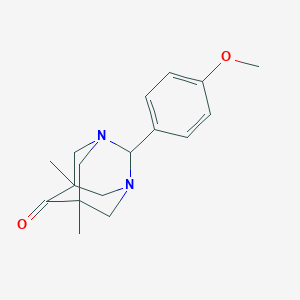![molecular formula C15H20N2O4 B366171 2-[1-(4-Ethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid CAS No. 1042696-40-1](/img/structure/B366171.png)
2-[1-(4-Ethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(4-Ethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid is a synthetic organic compound with the molecular formula C₁₅H₂₀N₂O₄ and a molecular weight of 292.33 g/mol . This compound is primarily used in research settings and has applications in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-Ethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid typically involves the reaction of 4-ethoxybenzyl chloride with piperazine, followed by acylation with chloroacetic acid. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and the reactions are carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
2-[1-(4-Ethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Formation of 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.
Reduction: Formation of 2-[1-(4-ethoxybenzyl)-3-hydroxy-2-piperazinyl]-acetic acid.
Substitution: Formation of brominated or nitrated derivatives of the benzyl group.
科学的研究の応用
2-[1-(4-Ethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Industry: Used in the development of specialty chemicals and materials
作用機序
The mechanism of action of 2-[1-(4-Ethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it can interact with receptors to modulate signal transduction pathways .
類似化合物との比較
Similar Compounds
- 2-[1-(4-Methoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid
- 2-[1-(4-Methylbenzyl)-3-oxo-2-piperazinyl]-acetic acid
- 2-[1-(4-Chlorobenzyl)-3-oxo-2-piperazinyl]-acetic acid
Uniqueness
2-[1-(4-Ethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and ability to interact with specific molecular targets, making it a valuable tool in research and development .
特性
IUPAC Name |
2-[1-[(4-ethoxyphenyl)methyl]-3-oxopiperazin-2-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-2-21-12-5-3-11(4-6-12)10-17-8-7-16-15(20)13(17)9-14(18)19/h3-6,13H,2,7-10H2,1H3,(H,16,20)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFAPTAYBYWFFKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCNC(=O)C2CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(2-Naphthyloxy)acetyl]amino}benzamide](/img/structure/B366103.png)
![N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B366131.png)


![Methyl 4-{[4-(4-morpholinylcarbonyl)anilino]carbonyl}benzoate](/img/structure/B366239.png)
![2-[5-(4-Bromophenyl)-2-furyl]-1-methylhexahydropyrimidine](/img/structure/B366252.png)
![4-hydroxy-N-(2-{[(6-methylpyridin-3-yl)carbonyl]amino}ethyl)quinazoline-2-carboxamide](/img/structure/B366256.png)
![5-Ethyl-8-fluoro-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B366262.png)

![4,4,7-trimethyl-5-(phenoxyacetyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B366279.png)
![6-Amino-4-(2,5-dimethoxyphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B366289.png)
![6-[2-({2-chloro-5-nitrobenzylidene}amino)phenoxy]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B366296.png)
